N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(naphthalen-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(naphthalen-1-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a methoxy group, a phenyl ring, and a naphthalene moiety, making it a complex and intriguing molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(naphthalen-1-yl)propanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction, where a methoxy group is introduced to the piperidine ring.
Coupling with Phenyl and Naphthalene Groups: The intermediate is then coupled with a phenyl group and a naphthalene moiety through a series of condensation reactions.
Final Amide Formation: The final step involves the formation of the amide bond, linking the phenyl and naphthalene groups to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(naphthalen-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(naphthalen-1-yl)propanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(naphthalen-1-yl)propanamide: shares structural similarities with other compounds featuring piperidine, phenyl, and naphthalene moieties.
This compound: can be compared to compounds such as this compound.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-naphthalen-1-ylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-29-23-15-17-27(18-16-23)22-12-10-21(11-13-22)26-25(28)14-9-20-7-4-6-19-5-2-3-8-24(19)20/h2-8,10-13,23H,9,14-18H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZLAXAQBPMVDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.